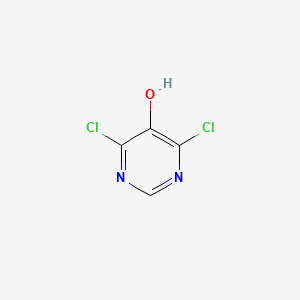

4,6-Dichloropyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPCZUINQXBXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666602 | |

| Record name | 4,6-Dichloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425394-89-4 | |

| Record name | 4,6-Dichloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloropyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloropyrimidin-5-ol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4,6-Dichloropyrimidin-5-ol (CAS Number: 425394-89-4), a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, provide a detailed, field-proven synthetic protocol, explore its reactivity, and discuss its potential applications in the pharmaceutical industry.

Core Compound Identification and Properties

4,6-Dichloropyrimidin-5-ol is a substituted pyrimidine characterized by the presence of two reactive chlorine atoms and a hydroxyl group. This unique combination of functional groups makes it a versatile building block in organic synthesis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4,6-Dichloropyrimidin-5-ol is paramount for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 425394-89-4 | [1][2] |

| Molecular Formula | C₄H₂Cl₂N₂O | [1] |

| Molecular Weight | 164.98 g/mol | [1] |

| IUPAC Name | 4,6-dichloropyrimidin-5-ol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis of 4,6-Dichloropyrimidin-5-ol: A Mechanistic Approach

The synthesis of 4,6-Dichloropyrimidin-5-ol can be logically approached through the chlorination of a suitable hydroxylated pyrimidine precursor. A plausible and commonly employed method for analogous compounds involves the use of phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine atoms.[3][4][5] The starting material of choice would be 5-hydroxybarbituric acid (4,5,6-trihydroxypyrimidine).

Proposed Synthetic Pathway

The conversion of 5-hydroxybarbituric acid to 4,6-Dichloropyrimidin-5-ol is a two-step process conceptually. The first step is the tautomerization of the trihydroxypyrimidine to its keto forms, followed by chlorination.

Caption: Proposed synthesis of 4,6-Dichloropyrimidin-5-ol.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorination of hydroxypyrimidines.[4][5]

Materials:

-

5-Hydroxybarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diisopropylethylamine (Hunig's base) or another suitable tertiary amine

-

Anhydrous toluene or another high-boiling inert solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 5-hydroxybarbituric acid (1 equivalent) in anhydrous toluene.

-

Addition of Base: Add N,N-diisopropylethylamine (2.2 equivalents) to the suspension.

-

Addition of Chlorinating Agent: Heat the mixture to reflux. Slowly add phosphorus oxychloride (3-5 equivalents) dropwise via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a controlled reflux.

-

Reaction Monitoring: After the addition is complete, maintain the reflux for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4,6-Dichloropyrimidin-5-ol by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Synthetic Utility

The synthetic utility of 4,6-Dichloropyrimidin-5-ol stems from the high reactivity of the chlorine atoms at the 4- and 6-positions towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrimidine ring, further activated by the chloro and hydroxyl substituents, facilitates these reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The hydroxyl group at the 5-position can influence the regioselectivity of these substitutions through its electronic effects.

Caption: Reactivity of 4,6-Dichloropyrimidin-5-ol with various nucleophiles.

Applications in Drug Discovery and Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents.[6] 4,6-Dichloropyrimidin-5-ol serves as a valuable intermediate for the synthesis of a diverse range of biologically active molecules, with potential applications in:

-

Anticancer Agents: The pyrimidine scaffold is a common feature in many kinase inhibitors and other anticancer drugs.[6] The ability to introduce various substituents at the 4- and 6-positions allows for the fine-tuning of a molecule's binding affinity and selectivity for specific cancer targets.

-

Antiviral Compounds: Many antiviral drugs are nucleoside analogs, and substituted pyrimidines are key components in their synthesis.[6]

-

Agrochemicals: Dichloropyrimidine derivatives are also used in the development of herbicides and fungicides.[7]

Analytical Characterization

The identity and purity of synthesized 4,6-Dichloropyrimidin-5-ol should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | A singlet for the proton at the 2-position of the pyrimidine ring, and a broad singlet for the hydroxyl proton. The chemical shift of the C2-H is expected to be in the downfield region (δ 8.5-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atoms and chlorine atoms. |

| ¹³C NMR | Signals corresponding to the four carbon atoms of the pyrimidine ring. The carbons attached to the chlorine atoms (C4 and C6) and the carbon bearing the hydroxyl group (C5) will have characteristic chemical shifts. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-Cl stretches, and the aromatic C=N and C=C stretching vibrations of the pyrimidine ring. |

| HPLC | A single major peak indicating the purity of the compound. |

Safety and Handling

4,6-Dichloropyrimidin-5-ol should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[1]

References

- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.

- Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001). Google Patents.

- Method for purifying 4, 6-dichloro pyrimidine. (2013). Google Patents.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. (n.d.). Quick Company. Retrieved from [Link]

-

4,6-Dichloro-5-methoxypyrimidine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The Chemical Blueprint: How 4,6-Dichloro-5-methylpyrimidine Empowers Pharmaceutical Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. 4,6-Dichloropyrimidin-5-ol | 425394-89-4 [sigmaaldrich.com]

- 2. aceschem.com [aceschem.com]

- 3. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 5. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dichloropyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting the core scaffold of numerous therapeutic agents and functional materials.[1][2] 4,6-Dichloropyrimidin-5-ol, a halogenated hydroxypyrimidine, emerges as a particularly valuable synthetic intermediate. Its strategic placement of reactive chloro groups and a hydroxyl moiety makes it a highly versatile precursor for constructing complex molecular architectures. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyrimidine ring renders the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern drug discovery.[3][4]

This guide provides a comprehensive exploration of the essential physicochemical properties of 4,6-Dichloropyrimidin-5-ol, offering both foundational data and field-proven experimental insights. The subsequent sections are designed to equip researchers with the knowledge necessary to effectively handle, characterize, and strategically employ this compound in their research and development endeavors.

Core Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and formulation. The key physicochemical data for 4,6-Dichloropyrimidin-5-ol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 425394-89-4 | [5][6][7][8][9] |

| Molecular Formula | C₄H₂Cl₂N₂O | [5][6][8] |

| Molecular Weight | 164.98 g/mol | [5][6] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [7][8] |

| Storage Temperature | 2-8°C under an inert atmosphere | |

| IUPAC Name | 4,6-dichloropyrimidin-5-ol | [6] |

Structural Elucidation and Spectroscopic Profile

The structural integrity and identity of a chemical reagent are non-negotiable in scientific research. A combination of spectroscopic techniques provides a definitive fingerprint of 4,6-Dichloropyrimidin-5-ol.

Tautomerism: A Critical Consideration

Hydroxypyrimidines, particularly those with hydroxyl groups at positions 2, 4, or 6, are known to exist in tautomeric equilibrium with their corresponding oxo (pyrimidinone) forms. For 4,6-Dichloropyrimidin-5-ol, while the enol (-ol) form is named, the keto (-one) tautomer, 4,6-dichloro-1H-pyrimidin-5-one, is a potential and significant contributor to the overall structure, especially in the solid state and in various solvents. This equilibrium is crucial as it influences the compound's reactivity, hydrogen bonding capability, and spectroscopic characteristics. The presence of a strong absorption in the IR spectrum within the carbonyl region (1650-1750 cm⁻¹) would be a key indicator of the pyrimidinone tautomer.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to be relatively simple. A singlet for the C2-H proton would likely appear downfield (δ > 8.0 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

-

¹³C NMR : The carbon spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring. The carbons bearing the chlorine atoms (C4 and C6) would be significantly downfield, as would the carbon attached to the hydroxyl group (C5).

-

-

Infrared (IR) Spectroscopy : IR analysis is invaluable for identifying key functional groups. The spectrum of 4,6-Dichloropyrimidin-5-ol would be expected to display:

-

A broad O-H stretching band around 3200-3600 cm⁻¹.

-

Aromatic C-H stretching just above 3000 cm⁻¹.

-

C=N and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band around 1200 cm⁻¹.

-

Characteristic C-Cl stretching frequencies typically found in the 600-800 cm⁻¹ range.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. For 4,6-Dichloropyrimidin-5-ol, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will have a relative intensity ratio of approximately 9:6:1.

Experimental Protocols: A Practical Guide

The trustworthiness of research data hinges on robust and reproducible experimental protocols. Here, we detail the methodologies for determining the fundamental properties of 4,6-Dichloropyrimidin-5-ol.

Protocol 1: Melting Point Determination via Capillary Method

Rationale: The melting point is a primary indicator of purity. A sharp melting range suggests a high-purity compound, whereas a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: Finely crush a small amount of the solid 4,6-Dichloropyrimidin-5-ol into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

Protocol 2: Spectroscopic Characterization Workflow

Rationale: A multi-spectroscopic approach provides an unambiguous structural confirmation, which is essential before using the compound in subsequent reactions.

Methodology:

-

NMR Sample Preparation: Dissolve 5-10 mg of 4,6-Dichloropyrimidin-5-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

IR Sample Preparation (KBr Pellet):

-

Thoroughly mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

MS Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer.

-

-

Data Acquisition & Interpretation: Acquire the respective spectra and analyze the data, comparing observed signals with expected values for chemical shifts, vibrational frequencies, and mass-to-charge ratios to confirm the structure.

Diagram: Comprehensive Spectroscopic Analysis Workflow

A logical workflow for the structural validation of 4,6-Dichloropyrimidin-5-ol.

Safety, Handling, and Reactivity

Hazard Profile and Safe Handling

As with any halogenated organic compound, proper safety protocols are mandatory. 4,6-Dichloropyrimidin-5-ol is associated with the following hazard statements:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][13]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry place (2-8°C recommended) under an inert atmosphere to maintain stability.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Diagram: Safe Handling and Storage Protocol

A decision-making flow for the safe handling of 4,6-Dichloropyrimidin-5-ol.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4,6-Dichloropyrimidin-5-ol lies in its predictable reactivity. The two chlorine atoms are excellent leaving groups for SNAr reactions. This allows for the sequential and regioselective introduction of various nucleophiles (e.g., amines, thiols, alkoxides), making it a key intermediate for building libraries of substituted pyrimidines.[3] The hydroxyl group can also be functionalized, for example, through etherification or esterification, further expanding its synthetic potential. The compound is incompatible with strong oxidizing agents and strong acids.[14]

Conclusion

4,6-Dichloropyrimidin-5-ol is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its utility is primarily driven by the reactivity of its two chloro-substituents, which allows for facile derivatization via nucleophilic aromatic substitution. A thorough understanding of its properties, including its potential for tautomerism, coupled with strict adherence to safety and handling protocols, is essential for its successful application. For scientists in drug discovery and materials science, 4,6-Dichloropyrimidin-5-ol represents a versatile scaffold for the synthesis of novel compounds with significant biological or functional potential.

References

-

4,6-Dichloropyrimidine - SLT. SLT. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2018). MDPI. [Link]

-

4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem. National Institutes of Health. [Link]

-

4,6-Dichloropyrimidin-5-ol | C4H2Cl2N2O | CID 45090359 - PubChem. National Institutes of Health. [Link]

-

Hou, S., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Cas 56-05-3,2-Amino-4,6-dichloropyrimidine | lookchem. LookChem. [Link]

- Process for the preparation of chloropyrimidines. (1996).

-

Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Journal of Molecular Structure, 102, 123-135. [Link]

-

Pyrimidine, 4,6-dichloro-. NIST WebBook. [Link]

-

Sharma, S. N., & Dwivedi, C. P. D. (1991). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 3(4), 527-530. [Link]

-

4,6-DICHLOROPYRIMIDIN-5-OL [P93152] - ChemUniverse. ChemUniverse. [Link]

-

4,6-dichloropyrimidin-5-ol - CAS:425394-89-4 - Sunway Pharm Ltd. Sunway Pharm Ltd. [Link]

-

5-Amino-4,6-dichloropyrimidine - NIST WebBook. NIST. [Link]

-

4,6-Dichloropyrimidine - Optional[15N NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

-

5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem. National Institutes of Health. [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ResearchGate. [Link]

-

5-Amino-4,6-dichloropyrimidine - NIST WebBook. NIST. [Link]

-

Pathak, D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6634. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. aceschem.com [aceschem.com]

- 6. 4,6-Dichloropyrimidin-5-ol | C4H2Cl2N2O | CID 45090359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,6-dichloropyrimidin-5-ol - CAS:425394-89-4 - Abovchem [abovchem.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. 4,6-dichloropyrimidin-5-ol - CAS:425394-89-4 - Sunway Pharm Ltd [3wpharm.com]

- 10. 4,6-Dichloropyrimidin-5-ol | 425394-89-4 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. 4,6-Dichloropyrimidine-5-carboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4,6-Dichloropyrimidin-5-ol structural analysis and conformation

An In-Depth Technical Guide to the Structural and Conformational Analysis of 4,6-Dichloropyrimidin-5-ol

Abstract

4,6-Dichloropyrimidin-5-ol is a substituted pyrimidine that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise three-dimensional structure, electronic properties, and conformational dynamics. A pivotal aspect of its chemistry is the potential for keto-enol tautomerism, which profoundly influences its reactivity and intermolecular interactions. This guide presents a comprehensive, multi-technique approach for the definitive structural elucidation and conformational analysis of this molecule. We synthesize field-proven experimental protocols with the underlying theoretical principles, providing researchers with a robust framework for characterizing this and similar heterocyclic systems.

Introduction: The Significance of 4,6-Dichloropyrimidin-5-ol

The pyrimidine scaffold is a privileged substructure in drug discovery, appearing in numerous approved therapeutics.[1][2] Halogenated pyrimidines, in particular, serve as key intermediates for introducing diverse functionalities via nucleophilic aromatic substitution (SNAr) reactions.[2] 4,6-Dichloropyrimidin-5-ol presents a unique combination of reactive sites: two electrophilic carbon atoms (C4 and C6) susceptible to nucleophilic attack and a hydroxyl group at C5 whose acidity and hydrogen bonding capability are modulated by the electron-withdrawing chlorine atoms.

Understanding the molecule's structure is not merely an academic exercise. The dominant tautomeric form (the enol, 4,6-dichloropyrimidin-5-ol, versus its keto counterpart, 4,6-dichloro-1H-pyrimidin-5(4H)-one) dictates its hydrogen bonding patterns, planarity, and overall shape, which are critical determinants of its interaction with biological targets like enzymes.[3] This guide outlines an integrated analytical workflow to address these structural questions authoritatively.

Sources

- 1. Design and Synthesis of Conformationally Diverse Pyrimidine-Embedded Medium/Macro- and Bridged Cycles via Skeletal Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 4,6-Dichloropyrimidin-5-ol

This technical guide provides a detailed analysis of the expected spectroscopic data for 4,6-Dichloropyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectra for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related analogues to provide a robust predictive analysis. This approach allows for a comprehensive understanding of the key spectral features that researchers and drug development professionals can expect to observe.

Introduction: The Structural Significance of 4,6-Dichloropyrimidin-5-ol

4,6-Dichloropyrimidin-5-ol belongs to the pyrimidine family, a class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a vast array of bioactive molecules. The presence of two chlorine atoms and a hydroxyl group on the pyrimidine ring makes it a versatile intermediate for the synthesis of more complex molecules. The chlorine atoms can be readily displaced by nucleophiles, while the hydroxyl group can undergo various chemical transformations. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this key building block in any synthetic endeavor.

This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,6-Dichloropyrimidin-5-ol.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecule's structure.

Diagram 1: Chemical Structure of 4,6-Dichloropyrimidin-5-ol

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The IR spectrum of 4,6-Dichloropyrimidin-5-ol is expected to display several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1550 - 1650 | C=N and C=C stretch | Pyrimidine ring |

| 1200 - 1300 | C-O stretch | Phenolic C-O |

| 700 - 850 | C-Cl stretch | Chloro-substituent |

Causality behind Predictions: The broad absorption band in the 3200-3600 cm⁻¹ region is a hallmark of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The aromatic C-H stretch is expected to be a weaker band in the 3000-3100 cm⁻¹ region. The pyrimidine ring itself will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region. The C-O stretch of the phenolic hydroxyl group will likely appear in the 1200-1300 cm⁻¹ range. Finally, the C-Cl stretching vibrations are expected in the lower wavenumber region of the spectrum. The IR spectrum of the related 2-amino-4,6-dichloropyrimidine shows N-H stretching bands around 3390-3470 cm⁻¹, and C-Cl stretching has been assigned to bands in the lower frequency region. [1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Predicted m/z | Interpretation |

| 164, 166, 168 | Molecular ion peak ([M]⁺) cluster |

| 129, 131 | Loss of Cl radical |

| 100 | Loss of Cl and HCN |

Causality behind Predictions: The molecular weight of 4,6-Dichloropyrimidin-5-ol is 164.98 g/mol . The mass spectrum is expected to show a molecular ion peak cluster at m/z 164, 166, and 168 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks will be approximately 9:6:1. Common fragmentation pathways for halogenated aromatic compounds involve the loss of a halogen radical. [2][3]Therefore, a significant fragment ion peak is expected at m/z 129 and 131, corresponding to the loss of a chlorine radical from the molecular ion. Further fragmentation could involve the loss of small neutral molecules like HCN from the pyrimidine ring.

Diagram 3: Predicted Mass Spectrometry Fragmentation

Experimental Protocols

While specific experimental data for 4,6-Dichloropyrimidin-5-ol is not publicly available, the following are general, industry-standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 4,6-Dichloropyrimidin-5-ol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Perform phase and baseline corrections. For ¹H spectra, integrate the signals and calibrate the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid 4,6-Dichloropyrimidin-5-ol sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the background spectrum of the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 4,6-Dichloropyrimidin-5-ol. By understanding the expected NMR, IR, and MS data, researchers and scientists in drug development can more effectively characterize this important synthetic intermediate, ensuring its identity and purity in their synthetic workflows. The provided analysis, grounded in fundamental spectroscopic principles and comparison with related structures, serves as a valuable resource for anyone working with this compound.

References

-

NIST. Pyrimidine, 4,6-dichloro-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

-

NIST. 5-Amino-4,6-dichloropyrimidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

Atlantis Press. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]

-

OSTI.gov. Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. [Link]

-

Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Chem Help ASAP. predicting likely fragments in a mass spectrum. [Link]

Sources

solubility of 4,6-Dichloropyrimidin-5-ol in organic solvents

An In-depth Technical Guide to the Solubility of 4,6-Dichloropyrimidin-5-ol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4,6-Dichloropyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of public, quantitative solubility data for this specific molecule, this document focuses on the foundational principles of its solubility based on molecular structure analysis and provides robust, field-proven experimental protocols for its determination. This approach is designed to empower researchers, scientists, and drug development professionals to accurately assess and understand the solubility profile of 4,6-Dichloropyrimidin-5-ol and its analogues.

Introduction: The Critical Role of Solubility

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biological molecules.[1][2] The compound 4,6-Dichloropyrimidin-5-ol (CAS No: 425394-89-4, Molecular Formula: C₄H₂Cl₂N₂O) is a substituted pyrimidine that holds potential as a key building block in the synthesis of more complex, bioactive molecules.[3][4]

In the journey of a compound from discovery to a viable drug candidate, solubility is a paramount physicochemical property.[1] Poor aqueous and organic solvent solubility can severely hinder a compound's utility by:

-

Leading to unreliable results in biological assays.[1]

-

Posing significant challenges for formulation and manufacturing.[5]

Therefore, a thorough understanding and accurate measurement of the solubility of 4,6-Dichloropyrimidin-5-ol in various organic solvents is not merely a data-gathering exercise; it is a critical step in assessing its "developability" and unlocking its full potential in research and development.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure—specifically, the interplay of its functional groups with a given solvent.[6] The principle of "like dissolves like" serves as a reliable guide for initial predictions.[7]

Key Structural Features of 4,6-Dichloropyrimidin-5-ol:

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. This ring system is polar and can participate in dipole-dipole interactions.

-

Two Chlorine Atoms (-Cl): These electron-withdrawing groups attached to the pyrimidine ring at positions 4 and 6 increase the molecule's hydrophobicity and reduce its basicity compared to an unsubstituted pyrimidine.

-

Hydroxyl Group (-OH): The hydroxyl group at position 5 is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is expected to significantly influence solubility in polar protic solvents.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group suggests that 4,6-Dichloropyrimidin-5-ol should exhibit moderate to good solubility in these solvents. The ability to form hydrogen bonds with the solvent molecules is a primary driver for dissolution. For a related compound, 5-Amino-4,6-dichloropyrimidine, a solubility of 50 mg/mL in 95% ethanol has been reported, suggesting that similar compounds are compatible with polar protic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are excellent at solvating polar molecules through strong dipole-dipole interactions. DMSO is often used to create concentrated stock solutions for high-throughput screening, indicating its broad utility for dissolving diverse chemical structures.[8]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar pyrimidine ring and the hydroxyl group, 4,6-Dichloropyrimidin-5-ol is expected to have poor solubility in non-polar solvents. The hydrophobic character imparted by the two chlorine atoms is unlikely to be sufficient to overcome the polarity of the rest of the molecule.

Experimental Determination of Solubility

In the absence of established literature values, direct experimental measurement is essential. The two most common and informative methods in drug discovery are the determination of thermodynamic and kinetic solubility.[1]

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved when an excess of the solid is allowed to equilibrate with a solvent over time.[1][9] This value is critical for formulation development and understanding the compound's behavior under thermodynamically stable conditions.[5] The shake-flask method is the gold standard for this measurement.[10]

-

Preparation: Add an excess amount (e.g., 1-2 mg) of solid 4,6-Dichloropyrimidin-5-ol to a glass vial. Ensure enough solid is present that some remains undissolved at the end of the experiment.[9]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or on a vial roller system at a constant temperature (e.g., 25 °C). Agitate the suspension for an extended period (typically 24 hours) to ensure equilibrium is reached.[5][9]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Centrifuge the vial to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any fine particulates.[11]

-

Quantification (HPLC Analysis):

-

Prepare a series of standard solutions of 4,6-Dichloropyrimidin-5-ol of known concentrations in the chosen solvent.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standards and the diluted sample by High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7]

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the thermodynamic solubility. Report the result in µg/mL or µM.[11]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous or organic medium.[1][6] It reflects the solubility of the fastest precipitating form and is widely used in high-throughput screening (HTS) to quickly flag compounds with potential solubility liabilities.[1][8]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4,6-Dichloropyrimidin-5-ol (e.g., 20 mM) in 100% DMSO.[3]

-

Solvent Plate Preparation: In a 96-well microplate, dispense the desired organic solvent into each well.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the solvent in the wells to achieve the target final concentration. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[10]

-

Incubation: Seal the plate and shake it at room temperature for a set period (e.g., 2 hours).[8]

-

Precipitate Removal: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) to separate any precipitated compound from the soluble fraction.[8]

-

Quantification (UV-Vis Plate Reader or HPLC):

-

Direct UV-Vis: The concentration of the compound in the filtrate can be directly measured using a UV-Vis spectrophotometer plate reader. A calibration curve prepared in the same solvent system (including the small percentage of DMSO) is required.[12]

-

HPLC Analysis: For greater accuracy and to avoid interference from other UV-absorbing species, the filtrate can be analyzed by HPLC as described in the thermodynamic protocol.[10]

-

-

Calculation: The concentration determined in the filtrate is the kinetic solubility. This is often reported as the concentration at which precipitation is first observed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. aceschem.com [aceschem.com]

- 5. evotec.com [evotec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaguru.co [pharmaguru.co]

- 8. enamine.net [enamine.net]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

4,6-Dichloropyrimidin-5-ol as a heterocyclic building block

An In-Depth Technical Guide to 4,6-Dichloropyrimidin-5-ol: A Versatile Heterocyclic Building Block

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4,6-dichloropyrimidin-5-ol, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple procedural lists to explain the underlying chemical principles, strategic considerations in experimental design, and the vast potential of this reagent in modern organic synthesis.

Introduction: The Strategic Value of the Pyrimidine Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Among these, the pyrimidine scaffold is a "privileged structure," frequently appearing in biologically active molecules due to its ability to engage in various biological interactions. 4,6-Dichloropyrimidin-5-ol (CAS: 425394-89-4; Molecular Formula: C₄H₂Cl₂N₂O) is a particularly valuable derivative.[2][3] Its utility stems from a trifecta of functional handles:

-

Two Reactive Chlorine Atoms: Positioned at the C4 and C6 positions, these chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, allowing for the sequential and controlled introduction of diverse functionalities.

-

An Electron-Rich Pyrimidine Core: The nitrogen atoms in the ring activate the chlorine-bearing carbons towards nucleophilic attack, facilitating a broad range of chemical transformations.[4]

-

A C5-Hydroxyl Group: This group not only influences the electronic properties and regioselectivity of the adjacent chloro-substituents but also serves as an additional point for chemical modification.

This guide will dissect the synthesis, reactivity, and application of this potent building block, providing both foundational knowledge and actionable experimental protocols.

Synthesis of 4,6-Dichloropyrimidin-5-ol

The synthesis of 4,6-dichloropyrimidin-5-ol is not commonly detailed as a final product in literature but can be reliably achieved through a logical two-stage process starting from readily available precursors. The general strategy involves first constructing a dihydroxypyrimidine ring, followed by a robust chlorination step.[5][6]

Stage 1: Formation of the 4,6-Dihydroxypyrimidine Core

The most common and efficient method for constructing the pyrimidine ring is the condensation of a three-carbon dielectrophile with an N-C-N fragment like urea, thiourea, or formamide.[7] For our target, a substituted malonic ester is the ideal starting point.

A plausible precursor, 4,6-pyrimidinediol, can be synthesized by condensing malonamide (derived from diethyl malonate and ammonia) with formamide in the presence of a strong base like sodium ethoxide.[5]

Stage 2: Dehydrative Chlorination

The conversion of the resulting diol to the dichloro-derivative is a standard transformation in heterocyclic chemistry. Phosphorus oxychloride (POCl₃) is the reagent of choice for this process. It acts as both the chlorinating agent and a dehydrating agent, effectively replacing the hydroxyl groups with chlorine atoms. This reaction is typically performed at elevated temperatures.[8][9]

The overall synthetic workflow is illustrated below.

Caption: Proposed synthetic workflow for 4,6-Dichloropyrimidin-5-ol.

Chemical Profile and Reactivity

The synthetic power of 4,6-dichloropyrimidin-5-ol lies in its predictable yet versatile reactivity, governed by the interplay of its functional groups.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 425394-89-4 | [2][3][10] |

| Molecular Formula | C₄H₂Cl₂N₂O | [2][3] |

| Molecular Weight | 164.98 g/mol | [2][3] |

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reaction for this building block is SₙAr. The electron-withdrawing effect of the two ring nitrogens makes the C4 and C6 positions highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, alcohols, thiols, etc.).

Causality Behind Reactivity:

-

Activation: The nitrogen atoms stabilize the negative charge of the intermediate Meisenheimer complex, lowering the activation energy for the reaction.

-

Leaving Group: Chloride is an excellent leaving group, readily displaced upon nucleophilic attack.

A critical aspect of using this building block is controlling the regioselectivity . While the C4 and C6 positions are electronically similar, subtle differences can be exploited. The C5-hydroxyl group exerts a mild electron-donating effect, which can slightly modulate the reactivity of the adjacent positions. In practice, selectivity is often achieved by controlling reaction conditions:

-

Stoichiometry: Using one equivalent of a nucleophile at a low temperature often favors mono-substitution.

-

Temperature: The first substitution is typically performed at a lower temperature (e.g., 0 °C to room temperature). The second, more challenging substitution on the now more electron-rich ring often requires higher temperatures.

-

Nucleophile Choice: Sterically hindered nucleophiles may exhibit a preference for one position over the other.

Caption: Key reactive sites on the 4,6-Dichloropyrimidin-5-ol scaffold.

Applications in Synthesis

The ability to perform sequential, controlled substitutions makes 4,6-dichloropyrimidin-5-ol an ideal starting material for creating libraries of complex molecules, particularly in drug discovery.

Medicinal Chemistry Scaffold

Dichloropyrimidines are foundational intermediates in the synthesis of a wide array of therapeutics, including antiviral, anticancer, and antimicrobial agents.[11] The general strategy involves a two-step diversification.

Workflow Example: Synthesis of a Hypothetical Kinase Inhibitor

-

First SₙAr: A primary or secondary amine (the "hinge-binder" motif in many kinase inhibitors) is selectively introduced at the C4 position under mild conditions.

-

Second SₙAr: A second nucleophile, often an aniline or alcohol to provide specificity and solubility, is introduced at the C6 position, typically requiring more forcing conditions (higher temperature or catalysis).

Caption: General workflow for drug candidate synthesis.

Agrochemicals and Materials Science

The same reactivity principles apply to the synthesis of modern agrochemicals, where the pyrimidine core is used to build potent herbicides and fungicides.[11][12] Furthermore, the scaffold's rigid, planar structure and potential for functionalization make it an interesting candidate for developing dyes and other specialty chemicals.[11]

Detailed Experimental Protocol: Regioselective Mono-amination

This protocol describes a self-validating system for the selective substitution at the C4 position. The key to success is careful control of stoichiometry and temperature.

Objective: To synthesize 4-(benzylamino)-6-chloropyrimidin-5-ol.

Materials:

-

4,6-Dichloropyrimidin-5-ol (1.0 eq)

-

Benzylamine (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate, Hexanes, Brine

Protocol:

-

Reaction Setup (The "Why"): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4,6-dichloropyrimidin-5-ol (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration). Causality: An inert atmosphere is critical to prevent reactions with atmospheric moisture, which could hydrolyze the starting material or quench the base.

-

Initial Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Starting the reaction at a low temperature is the primary method for controlling regioselectivity. It slows the reaction rate, allowing the more reactive site to be substituted preferentially before a second substitution can occur.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and DIPEA (1.5 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cooled, stirring solution of the dichloropyrimidine over 30 minutes. Causality: DIPEA is a bulky, non-nucleophilic base. Its role is solely to scavenge the HCl that is generated during the SₙAr reaction, preventing it from protonating the amine nucleophile and rendering it inactive. Dropwise addition maintains a low concentration of the nucleophile, further suppressing over-reaction.

-

Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). Visualize with a UV lamp. You should see the starting material spot (higher Rƒ) diminish as a new, more polar product spot (lower Rƒ) appears. The reaction is complete when the starting material is consumed. Causality: TLC provides real-time feedback. It validates that the reaction is proceeding and prevents unnecessary heating or extended reaction times that could lead to the formation of the di-substituted byproduct.

-

Work-up: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Causality: The aqueous wash removes the DIPEA hydrochloride salt and any unreacted amine. The brine wash removes residual water from the organic layer.

-

Purification and Characterization: Purify the resulting crude solid via flash column chromatography on silica gel. Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its identity and purity.

Safety and Handling

As with related chlorinated heterocyclic compounds, 4,6-dichloropyrimidin-5-ol should be handled with care.

-

Hazards: Assumed to be a skin, eye, and respiratory tract irritant. Harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood while wearing safety goggles, a lab coat, and nitrile gloves.

-

Disposal: Dispose of chemical waste in accordance with local and institutional regulations.

Conclusion and Future Outlook

4,6-Dichloropyrimidin-5-ol is more than just an intermediate; it is a strategic tool for molecular design. Its well-defined reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the rational and efficient construction of complex, asymmetrically substituted pyrimidines. The ability to control the sequential addition of nucleophiles makes it an exceptionally powerful building block for generating molecular diversity in drug discovery and materials science.

Future research will likely focus on developing novel catalytic methods for even greater control over regioselectivity and expanding the scope of nucleophiles used in its derivatization, further cementing its role as a cornerstone of modern heterocyclic chemistry.

References

-

Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link] [https://www.researchgate.net/publication/282330368_SYNTHESIS_OF_PYRIMIDINE_DERIVATIVES]

-

Synthesis of Pyrimidine and Purine Bases. I. (n.d.). J-Stage. Retrieved from [Link] [https://www.jstage.jst.go.jp/article/cpb1953/10/1/10_1_83/_article]

-

Retrosynthesis of pyrimidines a-e and 64-77. (n.d.). ResearchGate. Retrieved from [Link] [https://www.researchgate.net/figure/Retrosynthesis-of-pyrimidines-a-e-and-64-77_fig6_329188431]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molecules, 27(16), 5188. [Link]

-

Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.). Retrieved from [Link] [https://www.chemsbuy.com/news/applications-of-5-amino-4-6-dichloropyrimidine-in-drug-discovery.html]

-

4,6-Dichloropyrimidine. (n.d.). SLT. Retrieved from [Link] [https://www.shslt.cn/products/4-6-dichloropyrimidine]

- Process for preparing 4,6-dichloro-5-fluoropyrimidine. (2001). U.S.

- Process for the preparation of chloropyrimidines. (1996). U.S.

-

Exploring Novel Applications of Heterocyclic Building Blocks. (n.d.). Retrieved from [Link] [https://www.chemsbuy.com/news/exploring-novel-applications-of-heterocyclic-building-blocks.html]

-

Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis, 45(13), 1764-1784. [Link]

-

5-Amino-4,6-dichloropyrimidine. (n.d.). PubChem. Retrieved from [Link] [https://pubchem.ncbi.nlm.nih.gov/compound/5-Amino-4_6-dichloropyrimidine]

- Preparation method of 4, 6-dichloropyrimidine. (2013).

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2004). Organic Letters, 6(6), 993-996. [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]

-

Heterocyclic Building Blocks. (n.d.). SRD ORGANICS LTD. Retrieved from [Link] [https://www.srdorganics.com/heterocyclic-building-blocks.php]

Sources

- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 2. aceschem.com [aceschem.com]

- 3. 4,6-dichloropyrimidin-5-ol - CAS:425394-89-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Pyrimidine and Purine Bases. I [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. bu.edu.eg [bu.edu.eg]

- 8. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 10. 425394-89-4|4,6-Dichloropyrimidin-5-ol|BLD Pharm [bldpharm.com]

- 11. sltchemicals.com [sltchemicals.com]

- 12. nbinno.com [nbinno.com]

- 13. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 4,6-Dichloropyrimidin-5-ol from starting materials

An In-depth Technical Guide to the Proposed Synthesis of 4,6-Dichloropyrimidin-5-ol

Introduction

4,6-Dichloropyrimidin-5-ol is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including anticancer and anti-inflammatory agents.[1] The presence of two reactive chlorine atoms at the 4 and 6 positions allows for sequential and regioselective nucleophilic substitution reactions, while the hydroxyl group at the 5-position offers a site for further functionalization or can participate in crucial hydrogen bonding interactions with biological targets.

While a direct, one-step synthesis of 4,6-Dichloropyrimidin-5-ol from simple precursors is not extensively documented in peer-reviewed literature, a robust and logical multi-step synthetic pathway can be designed based on well-established principles of pyrimidine chemistry. This guide provides a comprehensive, field-proven framework for its synthesis, starting from commercially available materials. The proposed route involves the construction of a protected pyrimidine ring, followed by chlorination and a final deprotection step. Each stage is explained with causal logic behind the choice of reagents and conditions, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Overview

The proposed synthesis is designed around a protecting group strategy to ensure the stability of the 5-hydroxy functionality during the harsh chlorination step. The benzyl group is selected as a suitable protecting group for the hydroxyl function due to its stability under the basic conditions of the initial cyclization and the acidic/dehydrating conditions of the chlorination, as well as its clean removal via catalytic hydrogenation.

The overall synthetic strategy is outlined below:

Caption: Retrosynthetic pathway for 4,6-Dichloropyrimidin-5-ol.

Part 1: Synthesis of the Core Heterocycle: 5-(Benzyloxy)-4,6-dihydroxypyrimidine

The foundational step in this synthesis is the construction of the pyrimidine ring. This is achieved via a cyclocondensation reaction. The classical approach involves reacting a 1,3-dicarbonyl compound, in this case, a substituted malonic ester, with an N-C-N fragment source like formamide.[2][3] The reactivity of diethyl malonate and its derivatives lies in the acidity of the methylene protons, which are easily deprotonated by a strong base to form a nucleophilic carbanion.[4]

Causality Behind Experimental Choices:

-

Starting Material: Diethyl 2-(benzyloxy)malonate is chosen to introduce the protected hydroxyl group at the future C5 position of the pyrimidine ring.

-

Base and Solvent: Sodium ethoxide in ethanol is a standard and highly effective base/solvent system for this type of condensation. The ethoxide acts as a strong base to deprotonate both the formamide and the malonic ester, facilitating the cyclization.[2]

Experimental Protocol: Cyclocondensation

Caption: Workflow for the synthesis of the pyrimidine core.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

-

Addition of Reactants: To the stirred sodium ethoxide solution, add formamide followed by the dropwise addition of diethyl 2-(benzyloxy)malonate.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling the reaction mixture to room temperature, the solvent is typically removed under reduced pressure. The resulting residue is dissolved in water and acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 4-5, causing the product to precipitate.[2]

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield 5-(benzyloxy)-4,6-dihydroxypyrimidine.

| Reagent/Parameter | Molar Ratio (relative to Malonate) | Recommended Value/Condition |

| Diethyl 2-(benzyloxy)malonate | 1.0 | --- |

| Formamide | 2.0 - 3.5 | ~2.5 equivalents |

| Sodium Ethoxide | 2.0 - 3.5 | ~2.5 equivalents |

| Solvent | --- | Absolute Ethanol |

| Temperature | --- | Reflux (~78°C) |

| Reaction Time | --- | 4 - 8 hours |

Part 2: Chlorination of the Pyrimidine Core: 5-(Benzyloxy)-4,6-dichloropyrimidine

The conversion of hydroxypyrimidines (which exist in the more stable pyrimidinedione tautomeric form) into their corresponding chloropyrimidines is a crucial transformation for introducing leaving groups for subsequent nucleophilic substitutions.[5] Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.[6][7]

Causality Behind Experimental Choices:

-

Chlorinating Agent: POCl₃ serves as both the reagent and, often, the solvent. It effectively replaces the hydroxyl groups with chlorine atoms. The reaction is typically performed at elevated temperatures.[7][8]

-

Acid Scavenger (Optional but Recommended): A tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often added to neutralize the HCl gas generated during the reaction, which can help drive the reaction to completion and prevent unwanted side reactions.[8][9] For this specific substrate, running the reaction neat in excess POCl₃ may be sufficient.

Experimental Protocol: Chlorination

Caption: Workflow for the chlorination of the pyrimidine core.

-

Reaction Setup (Caution): This procedure must be performed in a well-ventilated fume hood. To a flask equipped with a reflux condenser and stirrer, add 5-(benzyloxy)-4,6-dihydroxypyrimidine. Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours until the reaction is complete (monitored by TLC).

-

Workup (Caution): After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction that releases HCl gas.

-

Isolation: The aqueous mixture is neutralized with a base (e.g., solid NaHCO₃ or aqueous NaOH) until it is slightly alkaline. The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

| Reagent/Parameter | Molar Ratio (relative to Diol) | Recommended Value/Condition |

| 5-(Benzyloxy)-4,6-dihydroxypyrimidine | 1.0 | --- |

| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | ~8 equivalents (acts as solvent) |

| Temperature | --- | Reflux (~105-110°C) |

| Reaction Time | --- | 2 - 4 hours |

Part 3: Deprotection to Yield 4,6-Dichloropyrimidin-5-ol

The final step is the removal of the benzyl protecting group to unveil the target 5-hydroxyl group. Catalytic hydrogenation is the method of choice for this transformation as it is highly efficient and the reaction conditions are mild, preventing any undesired reactions with the chloro-substituents on the pyrimidine ring.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on activated carbon (Pd/C) is the standard catalyst for benzyl ether hydrogenolysis.[10] It offers high activity and selectivity.

-

Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas (H₂).

-

Solvent: A protic solvent like ethanol or a polar aprotic solvent like ethyl acetate is suitable for dissolving the substrate and facilitating the reaction on the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation

Caption: Workflow for the final deprotection step.

-

Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve 5-(benzyloxy)-4,6-dichloropyrimidine in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution. The flask is then evacuated and backfilled with nitrogen or argon several times before introducing hydrogen gas.

-

Reaction: The mixture is stirred vigorously under a hydrogen atmosphere (typically from a balloon or at a pressure of 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: The reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The final product, 4,6-Dichloropyrimidin-5-ol, can be purified by recrystallization from an appropriate solvent system.

| Reagent/Parameter | Amount | Recommended Value/Condition |

| 5-(Benzyloxy)-4,6-dichloropyrimidine | --- | --- |

| 10% Palladium on Carbon (Pd/C) | 5 - 10 mol% | ~10 mol% |

| Solvent | --- | Ethanol or Ethyl Acetate |

| Hydrogen Pressure | --- | 1 atm (balloon) to 50 psi |

| Temperature | --- | Room Temperature |

| Reaction Time | --- | 4 - 12 hours |

Conclusion and Outlook

This guide outlines a logical and scientifically-grounded three-stage synthesis for 4,6-Dichloropyrimidin-5-ol. By employing a robust protecting group strategy, the synthesis circumvents potential difficulties associated with the direct chlorination of a polyhydroxylated pyrimidine. Each step utilizes well-documented and reliable chemical transformations, lending a high degree of confidence to the proposed pathway. The final product is a valuable intermediate, primed for further elaboration through nucleophilic aromatic substitution at the chloro-positions or derivatization of the hydroxyl group, opening avenues for the creation of novel and diverse chemical libraries for drug discovery and materials science.

References

-

World Intellectual Property Organization. (1995). WO/1995/029166 PROCESS FOR THE PREPARATION OF 4,6-DICHLOROPYRIMIDINE. Available from: [Link]

- Google Patents. (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.

- Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- Jakupovic, S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

- Dandia, A., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.

- Google Patents. (2002). WO2002000628A2 - Synthesis of chlorinated pyrimidines.

-

MDPI. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]

-

Justia Patents. (2002). Synthesis of chlorinated pyrimidines. Available from: [Link]

- Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction.

-

ResearchGate. (2013). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Available from: [Link]

-

ACS Publications. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Available from: [Link]

- Google Patents. (2020). CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.

-

Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available from: [Link]

- Google Patents. (2016). CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody.

- Google Patents. (2001). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Available from: [Link]

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

- Google Patents. (1998). EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine.

-

ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 10. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

mechanism of 4,6-Dichloropyrimidin-5-ol formation

An In-depth Technical Guide to the Formation Mechanism of 4,6-Dichloropyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and reaction mechanisms leading to the formation of 4,6-dichloropyrimidin-5-ol, a crucial intermediate in medicinal chemistry. The document elucidates the core chemical transformations, starting from the construction of the pyrimidine ring to the final functionalization. Each stage is analyzed through the lens of mechanistic causality, providing not just procedural steps but a deep understanding of the underlying chemical principles. The guide is structured to offer field-proven insights, self-validating protocols, and authoritative grounding through rigorous citation of established literature.

Introduction and Strategic Importance

Pyrimidine derivatives are a cornerstone of modern pharmacology, forming the structural core of numerous therapeutic agents.[1] Within this class, 4,6-dichloropyrimidin-5-ol serves as a highly versatile scaffold. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the regioselective introduction of various functional groups, while the hydroxyl group at the C5 position offers a key vector for molecular interactions or further derivatization. Understanding the precise mechanism of its formation is paramount for process optimization, yield improvement, and the rational design of novel synthetic routes in drug discovery programs.

This guide will deconstruct the most chemically sound and industrially viable pathway for the synthesis of 4,6-dichloropyrimidin-5-ol, focusing on a three-stage process:

-

Pyrimidine Ring Formation: Construction of a 5-alkoxy-4,6-dihydroxypyrimidine intermediate.

-

Chlorination: Conversion of the dihydroxy intermediate to a dichloro derivative using phosphorus oxychloride.

-

Demethylation: Cleavage of the alkoxy group to yield the final 5-ol product.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 4,6-dichloropyrimidin-5-ol, suggests a pathway proceeding through a more stable, protected precursor. The reactive hydroxyl group is best handled as a methoxy ether during the harsh chlorination step. The dichloro functionality is readily installed from a dihydroxy pyrimidine. This leads to the key intermediate, 5-methoxy-4,6-dihydroxypyrimidine, which can be synthesized from simple acyclic precursors via a cyclocondensation reaction.

Caption: Retrosynthetic pathway for 4,6-dichloropyrimidin-5-ol.

Part 1: Pyrimidine Core Synthesis via Cyclocondensation

The foundational step is the construction of the pyrimidine ring. This is efficiently achieved through the condensation of a substituted malonic ester with formamide in the presence of a strong base. Using an alkoxy-substituted malonate, such as dimethyl or diethyl 2-methoxymalonate, directly installs the required C5-oxygen functionality.

Mechanism of Action

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution and cyclization cascade.

-

Deprotonation: A strong base, typically sodium methoxide or ethoxide, deprotonates the formamide to generate a more nucleophilic species. Simultaneously, the base deprotonates the α-carbon of the diethyl malonate, forming an enolate.

-

Nucleophilic Attack: The formamide nitrogen attacks one of the ester carbonyls of the malonate derivative.

-

Cyclization: An intramolecular condensation occurs where the second nitrogen of the nascent amidine attacks the remaining ester carbonyl, leading to the formation of the six-membered pyrimidine ring.

-

Tautomerization: The resulting pyrimidine-4,6-dione is in tautomeric equilibrium with the more aromatic 4,6-dihydroxypyrimidine form.

Caption: Workflow for the synthesis of the pyrimidine core.

Experimental Protocol: Synthesis of 5-Methoxy-4,6-dihydroxypyrimidine

-

Reagents: Diethyl 2-methoxymalonate, Formamide, Sodium Methoxide, Methanol.

-

Procedure:

-

A solution of sodium methoxide in methanol is prepared in a reaction vessel equipped for reflux.

-

A mixture of diethyl 2-methoxymalonate and formamide is added dropwise to the heated sodium methoxide solution.[2]

-

The reaction mixture is heated at reflux for several hours to drive the condensation to completion.

-